环苯扎林盐酸盐

描述

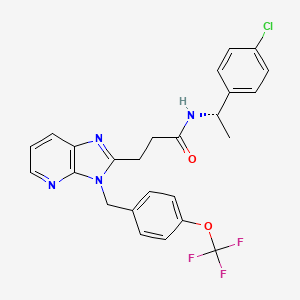

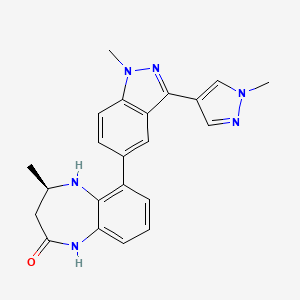

环苯扎林盐酸盐是一种白色结晶的三环胺盐。 它主要用作骨骼肌松弛剂,以缓解与急性、疼痛性肌肉骨骼疾病相关的肌肉痉挛 . 它首次合成于1961年,并于1977年开始用于医疗 .

科学研究应用

环苯扎林盐酸盐具有广泛的科学研究应用:

化学: 它用于研究三环胺盐及其化学性质。

生物学: 它用于研究肌肉松弛剂对细胞过程的影响。

医学: 它广泛用于缓解患有急性肌肉骨骼疾病的患者的肌肉痉挛和相关疼痛.

工业: 它用于配制各种药物产品.

作用机制

环苯扎林盐酸盐通过作用于脑干来减少骨骼肌痉挛,从而发挥作用。 它在中枢起作用,可能是通过调节去甲肾上腺素能和血清素能系统 . 目前尚不清楚其确切的药效动力学行为,但已知它会抑制强直性躯体运动功能 .

类似化合物:

独特性: 环苯扎林盐酸盐由于其结构与三环类抗抑郁药相似,仅与阿米替林相差一个双键而显得独特 . 这种结构上的独特性使其具有特定的药理作用,并使其成为短期治疗肌肉痉挛的热门药物 .

生化分析

Biochemical Properties

Cyclobenzaprine hydrochloride is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . It has been shown to antagonize muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptor . The exact pharmacodynamic behavior of cyclobenzaprine hydrochloride is currently unclear .

Cellular Effects

Cyclobenzaprine hydrochloride works on areas of the brainstem to reduce skeletal muscle spasm . It is ineffective in muscle spasm due to central nervous system disease . Despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .

Molecular Mechanism

The exact mechanism of action of cyclobenzaprine hydrochloride has not been fully elucidated in humans . It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .

Temporal Effects in Laboratory Settings

It is known that despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .

Metabolic Pathways

Cyclobenzaprine hydrochloride is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine .

准备方法

合成路线和反应条件: 环苯扎林盐酸盐的制备涉及通过电化学方法形成自由基阴离子,从而引发反应 . 这种方法具有产率高、纯度高、操作简便的优点。 与传统方法相比,反应条件较温和,使其适合工业生产 .

工业生产方法: 环苯扎林盐酸盐的工业生产涉及使用易于获得的原材料和节能工艺。 上面提到的电化学方法特别适用于大规模生产,因为它效率高且成本效益高 .

化学反应分析

反应类型: 环苯扎林盐酸盐会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。

还原: 这种反应涉及添加氢或去除氧。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂,以及用于取代反应的各种亲核试剂 .

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氢化合物 .

相似化合物的比较

Tizanidine: Another muscle relaxant that relieves muscle spasms but may cause sleepiness and a drop in blood pressure.

Uniqueness: Cyclobenzaprine hydrochloride is unique due to its structural similarity to tricyclic antidepressants, differing from amitriptyline by only a single double bond . This structural uniqueness contributes to its specific pharmacological effects and its popularity as a short-term treatment for muscle spasms .

属性

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-53-7 (Parent) | |

| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045105 | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-23-9 | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the downstream effects of Cyclobenzaprine hydrochloride on muscle activity?

A1: Cyclobenzaprine hydrochloride is believed to relieve muscle spasm through a central action, although its specific mode of action remains unclear. Studies suggest it might work by reducing tonic somatic motor activity, possibly by blocking nerve impulses sent to muscles []. While it exhibits some properties of tricyclic antidepressants due to its structural similarity, it's not recognized as an effective antidepressant.

Q2: What is the molecular formula and weight of Cyclobenzaprine hydrochloride?

A2: The molecular formula of Cyclobenzaprine hydrochloride is C20H21N•HCl, and its molecular weight is 311.86 g/mol [].

Q3: Is there any spectroscopic data available for Cyclobenzaprine hydrochloride?

A3: Yes, several studies utilize spectroscopic techniques to characterize Cyclobenzaprine hydrochloride and its interactions. For instance, researchers have employed UV-spectrophotometry to develop analytical methods for quantifying Cyclobenzaprine hydrochloride in pharmaceutical formulations [, , ]. Additionally, FTIR spectroscopy has been used to investigate potential interactions between Cyclobenzaprine hydrochloride and excipients in drug formulations [].

Q4: How does Cyclobenzaprine hydrochloride perform under various storage conditions?

A4: Studies have investigated the stability of Cyclobenzaprine hydrochloride under different conditions. For example, one study evaluated its stability in a semi-topical formulation and identified various degradation products using a validated reversed-phase liquid chromatographic method []. Another study focused on developing a stability-indicating potentiometric method for determining Cyclobenzaprine hydrochloride using carbon paste ion-selective electrodes [].

Q5: Are there any known compatibility issues with common pharmaceutical excipients?

A5: Yes, research has shown that Cyclobenzaprine hydrochloride can interact with certain pharmaceutical excipients. A study utilizing HPLC, DSC, FTIR, and UV-DRS techniques revealed interactions between Cyclobenzaprine hydrochloride and several commonly used excipients, highlighting the importance of careful excipient selection during formulation development [].

Q6: What are the challenges associated with formulating Cyclobenzaprine hydrochloride?

A6: Cyclobenzaprine hydrochloride's high water solubility poses formulation challenges, particularly for developing sustained-release formulations. Researchers have explored various approaches to overcome this, including using wax matrix systems with Compritol and Hydrogenated vegetable oil [], incorporating polyethylene oxide (PEO) as a water-swellable polymer in osmotic delivery systems [, ], and developing extended-release pellets using various polymers like HPMC and ethylcellulose [, , , ].

Q7: Which analytical methods are commonly employed to quantify Cyclobenzaprine hydrochloride?

A7: Several analytical techniques are utilized to determine Cyclobenzaprine hydrochloride concentration, including:

Q8: How is the quality of Cyclobenzaprine hydrochloride ensured during manufacturing?

A8: Quality control and assurance measures are crucial during the development, manufacturing, and distribution of Cyclobenzaprine hydrochloride to guarantee its consistency, safety, and efficacy. These measures typically involve:

Q9: How is Cyclobenzaprine hydrochloride absorbed and distributed in the body?

A9: Cyclobenzaprine hydrochloride is well-absorbed following oral administration, but it undergoes extensive first-pass metabolism, which contributes to its relatively low bioavailability. Studies in healthy volunteers demonstrated that urinary excretion of total Cyclobenzaprine (unchanged drug and metabolites) was higher after oral administration compared to parenteral routes (intramuscular and intravenous), suggesting route-dependent biotransformation [].

Q10: What is the elimination half-life of Cyclobenzaprine hydrochloride?

A10: Cyclobenzaprine hydrochloride has a relatively short elimination half-life, ranging from 8 to 37 hours, and is primarily metabolized in the liver [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)